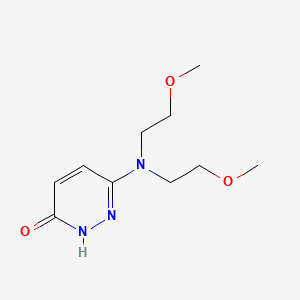

6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-[bis(2-methoxyethyl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3/c1-15-7-5-13(6-8-16-2)9-3-4-10(14)12-11-9/h3-4H,5-8H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUBKCGQQYSRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol involves nucleophilic substitution reactions on pyridazine derivatives, typically starting from 3-halo- or 3-amino-pyridazine precursors. The bis(2-methoxyethyl)amino group is introduced by reacting the pyridazine core with bis(2-methoxyethyl)amine under controlled conditions.

- The reaction is commonly conducted in a suitable organic solvent, such as alcohols (methanol, ethanol) or dipolar aprotic solvents (dimethylformamide, dimethylacetamide), which facilitate nucleophilic substitution and solubilize reactants.

- Catalysts or bases may be used to enhance nucleophilicity and reaction rate. Common bases include sodium carbonate, potassium carbonate, or tertiary amines (e.g., triethylamine, pyridine).

- Reaction temperatures are typically maintained between 50 °C and 120 °C to balance reaction kinetics and minimize degradation of sensitive intermediates.

Specific Method Example

A representative method involves reacting 3-amino-6-chloropyridazine with bis(2-methoxyethyl)amine in the presence of a base and solvent at elevated temperature (50–100 °C) for several hours (2–24 h). This nucleophilic aromatic substitution replaces the chlorine atom at the 6-position with the bis(2-methoxyethyl)amino group, yielding the target compound.

Alternative Synthetic Approaches

- Oxidation and reduction steps may be incorporated to modify the pyridazine ring or functional groups before or after substitution.

- Substitution reactions can also be performed on pyridazine N-oxides or related derivatives to improve reactivity or selectivity.

- In some protocols, alkylation of amino-pyridazine intermediates with alkyl halides (e.g., 2-methoxyethyl bromide) under basic conditions leads to the bis(2-methoxyethyl)amino substitution.

Purification and Isolation

- The crude reaction mixture is typically purified by recrystallization from alcohols or alcohol-water mixtures.

- Chromatographic methods (e.g., silica gel column chromatography) may be employed for laboratory-scale purification.

- Industrial processes favor recrystallization and vacuum sublimation to obtain high-purity crystalline solids.

- Activated charcoal treatment is used to remove colored impurities before final crystallization.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, DMF, DMA | Choice affects solubility and reaction rate |

| Base | Sodium carbonate, potassium carbonate, tertiary amines | Enhances nucleophilicity |

| Temperature | 50–120 °C | Higher temps increase rate but risk degradation |

| Reaction time | 2–24 hours | Depends on substrate reactivity |

| Purification method | Recrystallization, chromatography | Ensures product purity |

Research Findings and Industrial Considerations

- Industrial scale synthesis optimizes solvent choice and reaction conditions to maximize yield and purity while minimizing by-products.

- The compound’s stability under reaction conditions is crucial; temperatures above 140 °C are avoided due to darkening and degradation.

- Hydrolysis and deacetylation steps may be used in related pyridazine derivatives to modify functional groups, as seen in analogous compounds preparation.

- Buffering during precipitation (e.g., with acetic acid and ammonium acetate) controls pH to optimize product isolation.

Summary of Preparation Methodology

| Step | Description |

|---|---|

| Starting material | 3-amino-6-chloropyridazine or related pyridazine derivatives |

| Nucleophilic substitution | Reaction with bis(2-methoxyethyl)amine in solvent with base at 50–120 °C |

| Reaction monitoring | TLC or HPLC to confirm substitution completion |

| Work-up | Removal of solvent, filtration, and washing |

| Purification | Recrystallization from alcohol or alcohol-water mixtures; activated charcoal treatment |

| Drying | Vacuum drying or oven drying at moderate temperatures |

Representative Reaction Scheme (Conceptual)

- 3-amino-6-chloropyridazine + bis(2-methoxyethyl)amine + base → this compound (via nucleophilic aromatic substitution)

Research and Patent Literature Insights

- Patent literature (US2891953A) describes related pyridazine substitutions using alkoxides and amines, emphasizing solvent choice, temperature control, and purification techniques such as activated charcoal treatment and recrystallization to achieve high purity products.

- Research articles on pyridazine derivatives highlight the importance of reaction conditions, solvent effects, and nucleophile choice to optimize yields and minimize side products.

- Industrial processes use buffered precipitation and controlled hydrolysis steps to isolate and purify derivatives related to this compound.

Chemical Reactions Analysis

Types of Reactions

6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction may produce pyridazine alcohols .

Scientific Research Applications

6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents, molecular weights (calculated), and key properties of 6-(bis(2-methoxyethyl)amino)pyridazin-3-ol and its analogs:

| Compound Name | Substituent at Position 6 | Molecular Formula (Calculated) | Key Properties |

|---|---|---|---|

| This compound | Bis(2-methoxyethyl)amino | C₁₁H₂₂N₃O₄ | High polarity, moderate logD (estimated) |

| 6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol | Dimethylthiazole | C₈H₈N₃OS | Electron-withdrawing, lower solubility |

| 6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride | Pyrrolidine (as HCl salt) | C₈H₁₂ClN₃O | Enhanced solubility due to salt form |

| 6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol | 3-Methoxyphenylsulfonyl | C₁₁H₁₀N₂O₄S | Strongly electron-withdrawing, acidic |

| 6-Hydroxy-2-methyl-2H-pyridazin-3-one | Methyl group at position 2 | C₅H₆N₂O₂ | Simple structure, low molecular weight |

Physicochemical Properties

- Polarity and Solubility: The bis(2-methoxyethyl)amino group in the target compound introduces two ether oxygen atoms, increasing hydrophilicity compared to non-polar analogs like 6-(dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol . However, its solubility is likely lower than hydrochloride salts (e.g., 6-(pyrrolidin-2-yl)pyridazin-3-ol hydrochloride) .

- In contrast, sulfonyl groups (e.g., 6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol) withdraw electron density, altering reactivity in substitution reactions .

Biological Activity

6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with bis(2-methoxyethyl)amino groups. This unique structure is believed to contribute to its pharmacological properties, allowing for specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research suggests that it may inhibit specific enzymes or receptors involved in disease processes, which could lead to therapeutic effects against conditions such as cancer and infections.

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi has been evaluated, showing promising results in inhibiting growth at specific concentrations. For instance, the minimum inhibitory concentration (MIC) values were reported in various studies, demonstrating its potential as an antimicrobial agent.

Anticancer Potential

The compound's anticancer properties have also been a focus of research. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism where it disrupts cell proliferation pathways. The compound's structure allows it to engage with cellular targets effectively, leading to reduced viability of cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the pyridazine ring can significantly influence the compound's potency and selectivity against different biological targets. Comparative studies with similar pyridazine derivatives have highlighted how modifications can enhance or diminish activity .

Comparative Analysis Table

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD | |

| Pyridazinone Derivative | Anticancer | 5.0 | |

| 6-Phenylpyridazin-3(2H)-one | Antimicrobial | 10.0 |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values indicating significant antibacterial activity.

- Cancer Cell Line Studies : Research conducted on various cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis through mitochondrial pathways, highlighting its potential for therapeutic applications in oncology.

Q & A

Q. Table 1. Key Parameters for Synthesis Optimization

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | +25% yield |

| Catalyst Loading | 1.5 mol% | +15% yield |

| Reaction Time | 8–10 h | +10% yield |

| Data derived from factorial design studies . |

Q. Table 2. Stability Profile Under Accelerated Conditions

| Condition | Degradation (%) at 6 Months |

|---|---|

| -20°C (dark) | <2% |

| 25°C (light) | 12–18% |

| 40°C/75% RH | 25–30% |

| RH = Relative humidity; data from HPLC analysis . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.